

# Spectroscopic Profile of 1,5-Dibromopentan-3-one: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,5-Dibromopentan-3-one

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This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound **1,5-Dibromopentan-3-one**. Due to the limited availability of published experimental spectra, this document focuses on presenting predicted data based on established spectroscopic principles and available information. It serves as a valuable resource for the identification and characterization of this compound in a laboratory setting.

## Chemical Structure and Properties

- Chemical Name: **1,5-Dibromopentan-3-one**
- Molecular Formula:  $C_5H_8Br_2O$
- Molecular Weight: 243.92 g/mol
- CAS Number: 140200-76-6
- Structure:
- InChI Key: JWVRMAONKJMECW-UHFFFAOYSA-N

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1,5-Dibromopentan-3-one**. These predictions are based on the chemical structure and typical values observed for similar functional groups.

**Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data**

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H1, H5 (-CH <sub>2</sub> Br)	3.5 - 3.7	Triplet (t)	6 - 7
H2, H4 (-CH <sub>2</sub> CO-)	3.0 - 3.2	Triplet (t)	6 - 7

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data**

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C3 (C=O)	200 - 210
C2, C4 (-CH <sub>2</sub> CO-)	45 - 55
C1, C5 (-CH <sub>2</sub> Br)	30 - 40

**Table 3: Predicted Infrared (IR) Spectroscopic Data**

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Description
C=O (Ketone)	1710 - 1730	Strong, sharp absorption
C-H (Aliphatic)	2850 - 3000	Medium to strong absorptions
C-Br	500 - 600	Medium to strong absorption

**Table 4: Predicted Mass Spectrometry (MS) Data**

Fragment	Predicted m/z	Notes
$[M]^+$	242/244/246	Molecular ion peak with characteristic bromine isotope pattern (approx. 1:2:1 ratio for $Br_2$ )
$[M-Br]^+$	163/165	Loss of one bromine atom
$[CH_2CH_2Br]^+$	107/109	Fragment corresponding to a bromoethyl group
$[COCH_2CH_2Br]^+$	151/153	Fragment containing the carbonyl and a bromoethyl group
$[CH_2CO]^+$	42	Acylium ion fragment

## Experimental Protocols

While specific experimental data for **1,5-Dibromopentan-3-one** is not readily available in the public domain, the following are general protocols for obtaining the spectroscopic data outlined above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **1,5-Dibromopentan-3-one** in approximately 0.6 mL of a deuterated solvent (e.g.,  $CDCl_3$ , acetone- $d_6$ ) in a clean, dry 5 mm NMR tube.
- Instrumentation: Use a  $^1H$  NMR spectrometer operating at a frequency of 300 MHz or higher.
- $^1H$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical spectral width: -1 to 10 ppm.
  - Number of scans: 16-64 to achieve a good signal-to-noise ratio.
  - Use a relaxation delay of 1-2 seconds.

- **$^{13}\text{C}$  NMR Acquisition:**
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Typical spectral width: 0 to 220 ppm.
  - A higher number of scans will be required compared to  $^1\text{H}$  NMR.
- **Data Processing:** Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

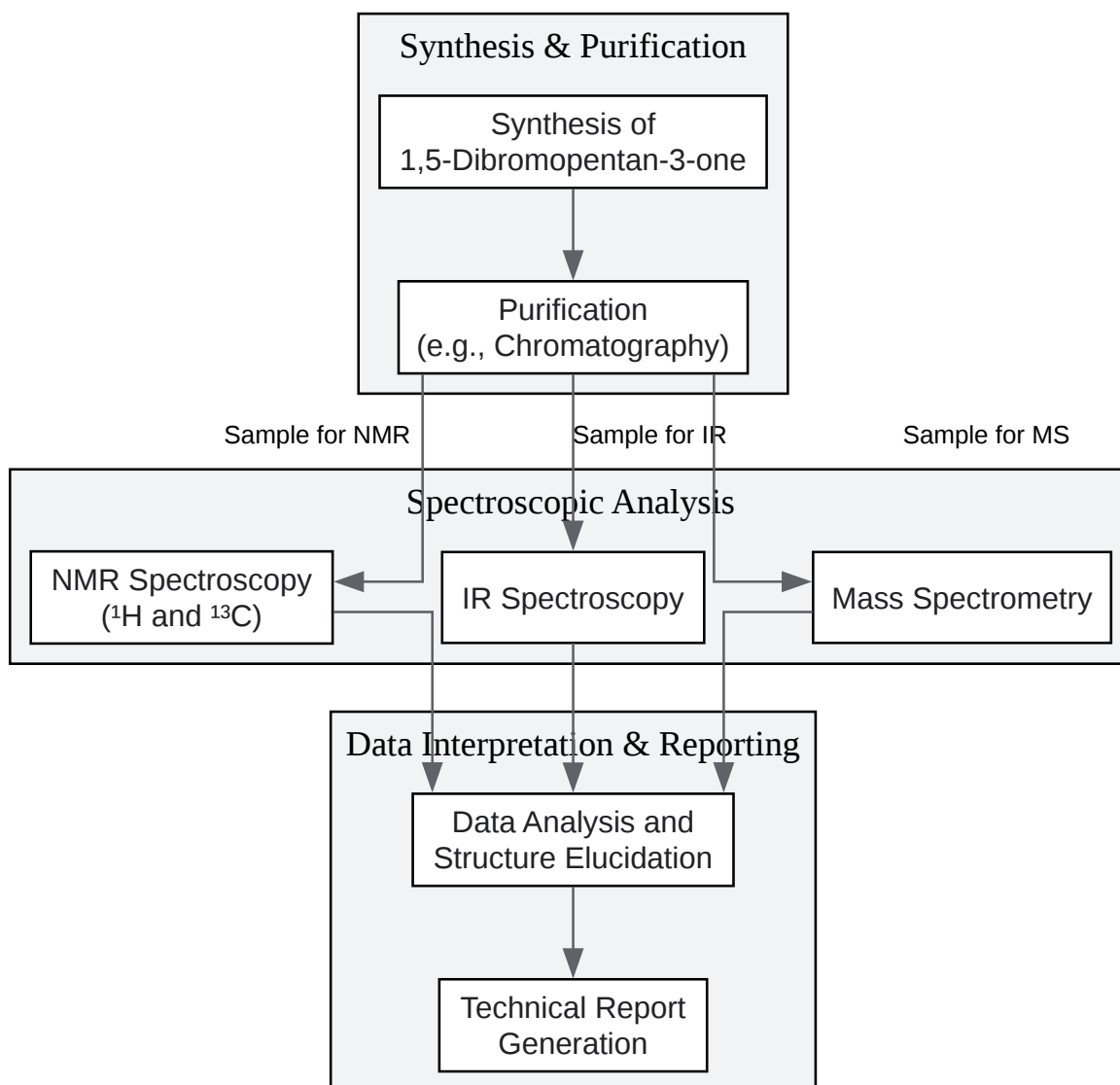
- **Sample Preparation:**
  - **Neat Liquid:** If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.
  - **Solution:** Alternatively, dissolve the sample in a suitable solvent (e.g.,  $\text{CCl}_4$ ,  $\text{CHCl}_3$ ) that has minimal IR absorption in the regions of interest.
  - **ATR:** For Attenuated Total Reflectance (ATR)-IR, place a small amount of the neat sample directly onto the ATR crystal.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:**
  - Record a background spectrum of the empty sample holder/solvent.
  - Record the sample spectrum over the range of 4000 to 400  $\text{cm}^{-1}$ .
- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

## Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- **Ionization:** Use Electron Ionization (EI) at 70 eV to generate charged fragments.
- **Mass Analysis:** Separate the ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Acquisition:** Acquire the mass spectrum over a suitable  $m/z$  range (e.g., 40-300 amu).
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The characteristic isotopic pattern of bromine should be used to identify bromine-containing fragments.

## Experimental Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized chemical compound like **1,5-Dibromopentan-3-one**.



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Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of **1,5-Dibromopentan-3-one**.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)